Product packaging for (Dichloromethyl)methyldichlorosilane(Cat. No.:CAS No. 1558-31-2)

(Dichloromethyl)methyldichlorosilane

Cat. No.: B074322
CAS No.: 1558-31-2
M. Wt: 197.9 g/mol
InChI Key: XMNYHTVOHRUIEH-UHFFFAOYSA-N
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Description

(Dichloromethyl)methyldichlorosilane (CAS 1558-31-2) is an organosilicon compound with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.95 g/mol. It is a colorless liquid with a density of 1.4115 g/cm³, a melting point of -43°C, and a boiling point of 148°C . The compound is highly reactive, particularly with water, moisture, and oxidizers, and exhibits flammability, necessitating stringent handling protocols during storage and transport . Its structure features a silicon atom bonded to a methyl group, a dichloromethyl group, and two additional chlorine atoms, rendering it a versatile intermediate in organosilicon chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl4Si B074322 (Dichloromethyl)methyldichlorosilane CAS No. 1558-31-2

Properties

IUPAC Name

dichloro-(dichloromethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4Si/c1-7(5,6)2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNYHTVOHRUIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061780
Record name Silane, dichloro(dichloromethyl)methyl-
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Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1558-31-2
Record name Dichloro(dichloromethyl)methylsilane
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Record name Silane, dichloro(dichloromethyl)methyl-
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Record name Silane, dichloro(dichloromethyl)methyl-
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Record name Silane, dichloro(dichloromethyl)methyl-
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Record name Dichloro(dichloromethyl)methylsilane
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Preparation Methods

Feedstock Composition

Key components of low-boiling fractions include:

CompoundBoiling Point (°C)Methyl Content
Tetramethylsilane (TMS)26–28High
Dimethylmonochlorosilane35–37High
Methyltrichlorosilane66–68Moderate

High-boiling residues consist of disilanes (e.g., 1,1,2,2-tetrachlorodimethyldisilane) and catalyst-contaminated polymers.

Catalytic Redistribution Process

The synthesis of this compound relies on methyl group transfer reactions between methyl-rich by-products and methyltrichlorosilane, facilitated by aluminum chloride (AlCl3_3) or sodium aluminum chloride (NaAlCl4_4) catalysts.

Reaction Mechanism

Under elevated temperatures (300–400°C) and pressures (30–60 bar), TMS donates methyl groups to methyltrichlorosilane:

(CH3)4Si+2CH3SiCl3AlCl33(CH3)2SiCl2(\text{CH}3)4\text{Si} + 2\,\text{CH}3\text{SiCl}3 \xrightarrow{\text{AlCl}3} 3\,(\text{CH}3)2\text{SiCl}2

Concurrently, disilane by-products form via Si–Si bond formation:

CH3SiCl3+SiHCl3Cl2Si(CH3)SiCl2H+HCl\text{CH}3\text{SiCl}3 + \text{SiHCl}3 \rightarrow \text{Cl}2\text{Si}(\text{CH}3)-\text{SiCl}2\text{H} + \text{HCl}

The target compound, this compound (Cl2Si(CH3)SiCl2CH3\text{Cl}_2\text{Si}(\text{CH}_3)-\text{SiCl}_2\text{CH}_3), arises from further chlorination or disproportionation of intermediate disilanes.

Process Parameters

Critical reaction conditions and their effects:

ParameterOptimal RangeImpact on Yield
Temperature300–400°C↑ Rate of methyl transfer
Pressure30–60 barPrevents volatile loss, ↑ conversion
Catalyst Loading2–5 wt% AlCl3_3Balances activity vs. side reactions
Residence Time0.3–3 hMaximizes disilane formation

Continuous operation in cascaded autoclaves (e.g., two 5 L reactors) enhances throughput, achieving 80% monomeric silane recovery and 20% disilane residue.

By-Product Management and Yield Optimization

Product Distribution

Example 1 from patent US4552973A demonstrates:

  • Input : 100 g low-boiling fraction (61.3% TMS) + 100 g methyltrichlorosilane + 4 g NaAlCl4_4

  • Output :

    • 58.3% dimethyldichlorosilane ((CH3)2SiCl2\text{(CH}_3)_2\text{SiCl}_2)

    • 5.2% trimethylmonochlorosilane

    • 32.8% unreacted methyltrichlorosilane

    • 3.7% disilanes (incl. target compound)

High-Boiling Residue Treatment

The residual disilane fraction (20% of crude product) is hydrolyzed to inert solids, but selective distillation or chlorination can isolate this compound.

Industrial Applications and Economic Impact

The compound serves as:

  • Crosslinking agent in high-temperature silicones.

  • Precursor for chlorinated disilane polymers in semiconductor manufacturing.
    By valorizing waste streams, this process reduces CO2_2 emissions from methyl group combustion by 12–15% in silicone production .

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)methyldichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with silane, dichloro(dichloromethyl)methyl- include water, alcohols, and amines. These reactions typically occur under ambient or slightly elevated temperatures and may require the presence of a catalyst to proceed efficiently .

Major Products Formed

The major products formed from the reactions of silane, dichloro(dichloromethyl)methyl- depend on the specific reagents and conditions used. For example, hydrolysis yields silanols and hydrochloric acid, while substitution reactions can produce a variety of organosilicon compounds .

Mechanism of Action

The mechanism by which silane, dichloro(dichloromethyl)methyl- exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex organosilicon structures. These interactions are crucial in the synthesis of advanced materials and in modifying the properties of surfaces .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Substituents
This compound 1558-31-2 C₂H₄Cl₄Si 148 1.4115 Si–CH₃, Si–CHCl₂, 2× Si–Cl
Methyldichlorosilane 75-54-7 CH₄Cl₂Si 41–43 1.105 Si–CH₃, 2× Si–Cl
Dimethyldichlorosilane 75-78-5 C₂H₆Cl₂Si 70 1.066 2× Si–CH₃, 2× Si–Cl
Methyltrichlorosilane 75-79-6 CH₃Cl₃Si 66 1.273 Si–CH₃, 3× Si–Cl
(3,3,3-Trifluoropropyl)methyldichlorosilane 675-62-7 C₄H₇Cl₂F₃Si 135–137 1.411 Si–CH₃, Si–(CH₂CF₃), 2× Si–Cl

Key Observations :

  • Boiling Points : The dichloromethyl substituent in this compound increases its boiling point (148°C) compared to methyldichlorosilane (41–43°C) and dimethyldichlorosilane (70°C), likely due to higher molecular weight and polarity .
  • Density : The dichloromethyl group contributes to its higher density (1.4115 g/cm³) relative to methyldichlorosilane (1.105 g/cm³) .
  • Substituent Effects : The trifluoropropyl group in (3,3,3-Trifluoropropyl)methyldichlorosilane enhances hydrophobicity and thermal stability, whereas the dichloromethyl group in the target compound amplifies electrophilicity and hydrolysis sensitivity .

Research Findings :

  • Catalytic Behavior : Methyldichlorosilane is catalytically converted to methyltrichlorosilane to purify trichlorosilane in polysilicon production, highlighting its role in semiconductor manufacturing .
  • Fluorosilicones : The trifluoropropyl variant’s resistance to hydrolysis contrasts sharply with the target compound’s moisture sensitivity, enabling its use in aggressive environments .

Biological Activity

(Dichloromethyl)methyldichlorosilane, also known as dichloromethylsilane, is an organosilicon compound with significant industrial applications, particularly in the synthesis of silicone polymers and other silicon-based materials. Understanding its biological activity is crucial due to its potential toxicity and environmental impact. This article reviews the biological activity of this compound, focusing on its toxicity, interactions with biological systems, and relevant case studies.

  • Molecular Formula : C2H4Cl4Si\text{C}_2\text{H}_4\text{Cl}_4\text{Si}
  • Molecular Weight : 115.03 g/mol
  • CAS Number : 75-54-7
  • Physical State : Colorless liquid with a sharp odor
  • Boiling Point : 41 °C (107.6 °F)
  • Flash Point : -9 °C (15 °F)

Toxicological Profile

This compound exhibits several toxicological effects that are important to consider in both industrial and environmental contexts:

  • Acute Toxicity : The compound is classified as toxic by inhalation and skin absorption. Exposure can lead to irritation of the skin, eyes, and respiratory system, potentially causing burns upon contact .
  • Chronic Effects : Long-term exposure may result in respiratory issues and skin sensitization. Studies have indicated that repeated exposure can lead to cumulative effects on health .

Table 1: Toxicity Summary

Toxicity ParameterDescription
Acute InhalationToxic; causes respiratory irritation
Skin AbsorptionToxic; may cause burns
Eye ContactIrritant; potential burns
Chronic ExposureRespiratory issues; skin sensitization

Biological Interactions

The interactions of this compound with biological systems have been studied primarily in the context of its reactivity and potential for bioaccumulation.

  • Reactivity with Biological Molecules : The compound can react with proteins and nucleic acids, leading to potential mutagenic effects. Its chlorinated nature allows it to participate in nucleophilic substitution reactions, which can modify cellular components .
  • Environmental Impact : Due to its volatility and reactivity, this compound can contribute to environmental toxicity. It has been shown to degrade into harmful byproducts that can affect aquatic life and ecosystems .

Case Studies

Several studies have explored the biological activity and toxicity of this compound:

  • Study on Aquatic Toxicity : Research indicated that exposure to low concentrations of dichloromethylsilane resulted in significant mortality rates among aquatic species, highlighting its potential environmental hazards .
  • In Vitro Studies : In vitro assays demonstrated that the compound could induce oxidative stress in human cell lines, suggesting a mechanism for its cytotoxic effects .

Table 2: Summary of Case Studies

Study FocusFindings
Aquatic ToxicityHigh mortality rates in exposed species
In Vitro Oxidative StressInduced cytotoxic effects in human cells

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure and purity of (dichloromethyl)methyldichlorosilane?

  • Methodology : Use X-ray diffraction (XRD) to resolve bond lengths and angles, as demonstrated for structurally similar chlorosilanes with C1-symmetry . Complement structural analysis with elemental analysis (e.g., C, H, Cl content) to confirm stoichiometry, as shown in methyldichlorosilane synthesis . Gas chromatography (GC) or HPLC can assess purity, especially when synthesizing via catalytic routes .

Q. How is this compound synthesized, and what safety protocols are critical during its preparation?

  • Methodology : A hydrosilation reaction using methyldichlorosilane and a chlorinated alkene, catalyzed by chloroplatinic acid, is a viable route (adapt methods from analogous syntheses) . Safety protocols include using inert atmospheres, flame-resistant equipment (due to flammability), and PPE (gloves, goggles) . Monitor reaction exothermicity to avoid thermal runaway.

Q. What are the key physical and chemical properties influencing its reactivity in laboratory settings?

  • Key Properties :

  • Boiling point: 148°C; Density: 1.4115 g/cm³ .
  • Sensitivity to hydrolysis (reacts with water/oxidizers) necessitates anhydrous conditions .
  • Bond polarization at Si-Cl sites drives nucleophilic substitution, critical for functionalization .

Advanced Research Questions

Q. How can catalytic methods be optimized to enhance the yield of this compound derivatives?

  • Methodology : Screen low-cost catalysts (e.g., chloroplatinic acid, metal oxides) to improve selectivity in hydrosilation or condensation reactions. For example, methyldichlorosilane conversion to methyltrichlorosilane achieved 71% yield using Pt catalysts . Kinetic studies (e.g., Arrhenius plots) can identify optimal temperature and catalyst loading .

Q. What kinetic models explain the reaction mechanisms of this compound in reductive or oxidative environments?

  • Methodology : For reduction kinetics (e.g., in ammonia or methane), apply topochemical equations like the Roginsky-Schultz model for α < 0.7 and the "shrinking sphere" model for α > 0.8 . Monitor reaction progress using in-situ FTIR or GC to validate rate constants.

Q. How do contradictions in thermodynamic data for chlorosilane reactions impact experimental design?

  • Resolution Strategy : Compare experimental stoichiometry with thermodynamic simulations (e.g., using software like HSC Chemistry). For example, discrepancies in nickel dichloride reduction were resolved by aligning modeled coefficients with empirical data . Replicate experiments under controlled conditions (e.g., inert gas, fixed pressure) to isolate variables.

Q. What environmental fate assessments are applicable to this compound, given its structural analogs?

  • Methodology : Estimate log Kow (octanol-water partition coefficient) using QSAR models or analog data (e.g., benzene dichlorides with log Kow ~2.3) to predict bioaccumulation . Conduct biodegradation assays under aerobic/anaerobic conditions, noting that chlorosilanes often persist in aquatic systems .

Q. How can impurities like methyldichlorosilane be removed from this compound during purification?

  • Methodology : Use catalytic disproportionation (e.g., converting methyldichlorosilane to methyltrichlorosilane via low-cost catalysts) followed by fractional distillation. This approach increased trichlorosilane purity in polysilicon production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dichloromethyl)methyldichlorosilane

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